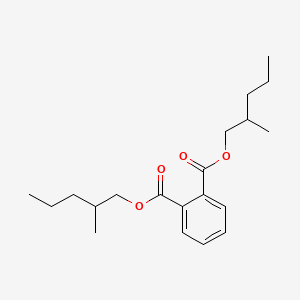
4-Phenanthrol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenanthrol-d9 is a deuterated variant of 4-Phenanthrol, where nine hydrogen atoms are replaced by deuterium. This compound is characterized by its solid state, appearing as white or yellowish crystals. It is stable at room temperature and dissolves in organic solvents such as ethanol and dichloromethane . The deuterium labeling allows for tracking the compound’s transformation and distribution during reactions, making it valuable in chemical and biochemical research .
Preparation Methods
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents . This process ensures the incorporation of deuterium atoms into the compound, resulting in this compound.
Chemical Reactions Analysis
4-Phenanthrol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is employed in enzyme catalysis studies to understand drug metabolism reactions.
Medicine: It serves as a tool to investigate metabolic pathways and the effects of deuterium labeling on drug efficacy and safety.
Mechanism of Action
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the role of hydrogen atoms in biochemical processes. This makes this compound a valuable tool for studying enzyme mechanisms, metabolic pathways, and the effects of isotopic substitution on chemical reactions .
Comparison with Similar Compounds
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound, used in similar research applications but without the isotopic labeling.
3-Phenanthrol-d9: Another deuterated variant, differing in the position of the hydroxyl group on the phenanthrene ring.
9-Phenanthrol: A compound with the hydroxyl group at the 9-position, used as a transient receptor potential melastatin 4 channel inhibitor
These compounds share similar chemical properties but differ in their specific applications and the effects of isotopic labeling.
Properties
CAS No. |
922510-21-2 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
203.288 |
IUPAC Name |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Synonyms |
Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol; 4-Phenanthrenol-d9; 4-Phenanthrol-d9; 4-Hydroxyphenanthrene-d9; NSC 171284-d9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
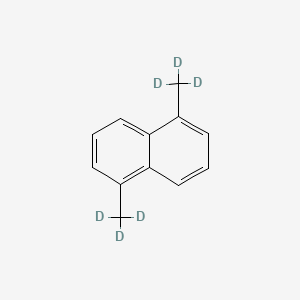
![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
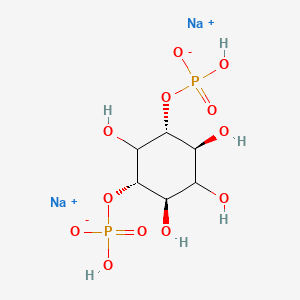
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
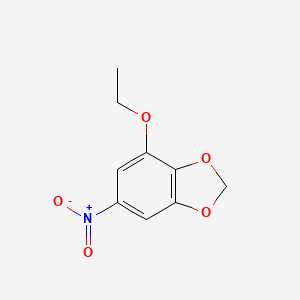
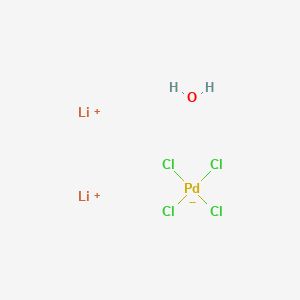
![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
